molecular formula C21H35N3O B14796999 2-Amino-N-((2S)-2-(benzyl(isopropyl)amino)cyclohexyl)-3-methylbutanamide

2-Amino-N-((2S)-2-(benzyl(isopropyl)amino)cyclohexyl)-3-methylbutanamide

Katalognummer: B14796999
Molekulargewicht: 345.5 g/mol
InChI-Schlüssel: NOQGYEHQDWULFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-N-((2S)-2-(benzyl(isopropyl)amino)cyclohexyl)-3-methylbutanamide is a complex organic compound with a unique structure that includes an amino group, a cyclohexyl ring, and a benzyl(isopropyl)amino group

Vorbereitungsmethoden

The synthesis of 2-Amino-N-((2S)-2-(benzyl(isopropyl)amino)cyclohexyl)-3-methylbutanamide involves multiple steps, including the formation of the cyclohexyl ring and the introduction of the benzyl(isopropyl)amino group. The synthetic route typically starts with the preparation of the cyclohexyl ring, followed by the introduction of the amino group and the benzyl(isopropyl)amino group under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Analyse Chemischer Reaktionen

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Amino-N-((2S)-2-(benzyl(isopropyl)amino)cyclohexyl)-3-methylbutanamide has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be used to study the interactions between small molecules and biological targets. In medicine, it has potential applications in drug development due to its unique structure and properties. In industry, it can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Amino-N-((2S)-2-(benzyl(isopropyl)amino)cyclohexyl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-Amino-N-((2S)-2-(benzyl(isopropyl)amino)cyclohexyl)-3-methylbutanamide include other amino-cyclohexyl derivatives and benzyl(isopropyl)amino compounds. These compounds may share some structural features but differ in their specific functional groups and overall structure. The uniqueness of this compound lies in its combination of these groups, which may confer distinct properties and applications.

Eigenschaften

Molekularformel

C21H35N3O

Molekulargewicht

345.5 g/mol

IUPAC-Name

2-amino-N-[2-[benzyl(propan-2-yl)amino]cyclohexyl]-3-methylbutanamide

InChI

InChI=1S/C21H35N3O/c1-15(2)20(22)21(25)23-18-12-8-9-13-19(18)24(16(3)4)14-17-10-6-5-7-11-17/h5-7,10-11,15-16,18-20H,8-9,12-14,22H2,1-4H3,(H,23,25)

InChI-Schlüssel

NOQGYEHQDWULFR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C(=O)NC1CCCCC1N(CC2=CC=CC=C2)C(C)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.